2-Bromo-4-ethynylpyrimidine

Description

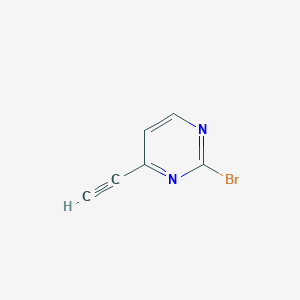

Structure

3D Structure

Properties

CAS No. |

1379174-91-0 |

|---|---|

Molecular Formula |

C6H3BrN2 |

Molecular Weight |

183.01 g/mol |

IUPAC Name |

2-bromo-4-ethynylpyrimidine |

InChI |

InChI=1S/C6H3BrN2/c1-2-5-3-4-8-6(7)9-5/h1,3-4H |

InChI Key |

SWPJZCPKHBXQHW-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=NC(=NC=C1)Br |

Origin of Product |

United States |

Synthetic Methodologies for 2 Bromo 4 Ethynylpyrimidine and Its Precursors

Direct Synthetic Routes to 2-Bromo-4-ethynylpyrimidine

Direct synthesis approaches aim to construct the heterocyclic pyrimidine (B1678525) core from acyclic precursors in a manner that incorporates the bromo and ethynyl (B1212043) groups during the ring-forming process.

Strategies Involving Pyrimidine Ring Formation

The fundamental and most common method for pyrimidine synthesis involves the condensation of a compound containing an N-C-N fragment (like amidines, urea, or guanidine) with a β-dicarbonyl compound or its equivalent. wikipedia.orgmdpi.com In a hypothetical direct synthesis of this compound, this would involve precursors already bearing the necessary bromo and ethynyl moieties.

For instance, a plausible route could involve the reaction of a bromine-containing amidine, such as bromoamidine hydrobromide, with an ethynyl-substituted 1,3-dicarbonyl compound. The selection of a suitable, stable ethynyl-β-dicarbonyl precursor is critical for the success of this approach. The general Pinner synthesis, which condenses amidines with β-ketoesters, provides a foundational framework for such a strategy. wikipedia.org

| Reactant A (N-C-N fragment) | Reactant B (1,3-Dicarbonyl fragment) | Potential Product | Synthetic Principle |

| Bromoamidine | Ethynyl-β-ketoester | 2-Bromo-4-ethynyl-6-alkyl/aryl-pyrimidinone | Pinner-type pyrimidine synthesis |

| Guanidine | Bromo-ethynyl-β-dicarbonyl compound | 2-Amino-4-ethynyl-5-bromo-pyrimidine derivative | Condensation/Cyclization |

This interactive table outlines hypothetical direct synthesis strategies.

Introduction of Bromo and Ethynyl Functionalities

In a variation of direct synthesis, the functional groups can be introduced in a one-pot or sequential manner immediately following the initial cyclization. For example, a pyrimidine ring could be formed from simpler precursors, leading to an intermediate that is then subjected to both bromination and ethynylation without isolation. Such tandem reactions, while efficient, require careful control of reaction conditions to ensure correct regioselectivity and prevent undesired side reactions.

Synthesis via Functional Group Interconversions on Pyrimidine Scaffolds

The most practical and widely documented approaches to synthesizing complex pyrimidines like this compound involve modifying a pre-formed pyrimidine ring. This allows for greater control and flexibility, utilizing well-established reactions for halogenation and cross-coupling.

Bromination of Ethynylpyrimidine Derivatives

This strategy begins with a pyrimidine scaffold already containing the ethynyl group at the C-4 position, followed by the introduction of a bromine atom at the C-2 position. The precursor, 4-ethynylpyrimidine, would first need to be synthesized, likely via the ethynylation of a 4-halopyrimidine.

The subsequent bromination of the C-2 position of the pyrimidine ring can be challenging. The pyrimidine ring is inherently electron-deficient, making electrophilic aromatic substitution difficult compared to benzene (B151609). wikipedia.org Direct bromination often requires harsh conditions and can lead to a mixture of products. Common brominating agents used for heterocyclic compounds include N-Bromosuccinimide (NBS) and 1,3-dibromo-5,5-dimethylhydantoin (DBDMH). nih.govfiu.edumdpi.com A more controlled method might involve a lithiation-bromination sequence, where the C-2 position is first deprotonated with a strong base (e.g., lithium diisopropylamide, LDA) followed by quenching with an electrophilic bromine source like Br₂ or CBr₄.

Ethynylation of Bromopyrimidine Derivatives

A highly effective and common method for introducing an ethynyl group onto an aromatic or heteroaromatic ring is the Sonogashira cross-coupling reaction. acs.org This approach is particularly well-suited for the synthesis of this compound, starting from a precursor that already contains the C-2 bromine atom.

A suitable starting material would be a 2-bromo-4-halopyrimidine, such as 2-bromo-4-chloropyrimidine or 2-bromo-4-iodopyrimidine. The halogen at the C-4 position is generally more reactive towards palladium-catalyzed cross-coupling reactions than the halogen at the C-2 position. This regioselectivity allows for the selective introduction of the ethynyl group at C-4.

The reaction typically involves a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), a base (e.g., triethylamine or diisopropylethylamine), and a source of the ethynyl group, such as trimethylsilylacetylene (TMSA). The use of TMSA is common as it introduces a protected alkyne, which can then be easily deprotected using a fluoride (B91410) source (like TBAF) or basic conditions to yield the terminal alkyne.

Table of a Typical Sonogashira Reaction:

| Starting Material | Reagents | Catalysts | Solvent | Product |

| 2-Bromo-4-chloropyrimidine | Trimethylsilylacetylene (TMSA), Triethylamine (TEA) | Pd(PPh₃)₄, CuI | THF or Dioxane | 2-Bromo-4-((trimethylsilyl)ethynyl)pyrimidine |

| 2-Bromo-4-((trimethylsilyl)ethynyl)pyrimidine | Tetrabutylammonium fluoride (TBAF) | - | THF | This compound |

This interactive table outlines the steps for synthesis via ethynylation.

Multi-step Convergent and Divergent Synthetic Approaches

Multi-step syntheses provide strategic advantages for constructing complex molecules. A divergent synthesis, in particular, is an efficient strategy where a common intermediate is used to generate a library of structurally related compounds. rsc.orgwikipedia.org

A divergent approach to this compound and its analogs can be designed starting from a readily available dihalopyrimidine, such as 2-bromo-4-chloropyrimidine. This common precursor serves as a branching point.

Divergent Synthetic Scheme:

Starting Material: 2-bromo-4-chloropyrimidine.

Key Intermediate Formation: A selective Sonogashira coupling is performed at the more reactive C-4 position to install the ethynyl group, yielding the target compound, this compound.

Diversification: Alternatively, the C-4 chloro position can be targeted with other nucleophiles or coupling partners (e.g., in Suzuki, Stille, or Buchwald-Hartwig reactions) to create a variety of 4-substituted-2-bromopyrimidines. Similarly, the C-2 bromo position of the product could be further functionalized to generate other derivatives.

This approach is highly valuable in drug discovery and materials science as it allows for the systematic modification of the pyrimidine scaffold to explore structure-activity relationships.

Catalytic Systems and Reaction Conditions for this compound Synthesis

The introduction of an ethynyl group at the C4 position of a 2-bromopyrimidine core is most efficiently carried out using transition metal-catalyzed cross-coupling reactions. The Sonogashira reaction, in particular, stands out as the premier method for forming carbon-carbon bonds between sp-hybridized carbon atoms of a terminal alkyne and sp2-hybridized carbon atoms of an aryl or vinyl halide.

A common precursor for the synthesis of this compound is 2,4-dibromopyrimidine. The differential reactivity of the two bromine atoms, with the one at the C4 position being more labile, allows for selective functionalization. The synthesis of 2,4-dibromopyrimidine itself can be accomplished from uracil, a readily available starting material.

Palladium-Catalyzed Synthetic Pathways

Palladium catalysts are the cornerstone of the Sonogashira reaction, offering high efficiency and functional group tolerance. The general catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with a copper(I) acetylide and subsequent reductive elimination to yield the final product and regenerate the palladium(0) catalyst.

A typical procedure for the palladium-catalyzed synthesis of a protected form of this compound involves the reaction of 2,4-dibromopyrimidine with an alkyne, such as trimethylsilylacetylene (TMSA), in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. The trimethylsilyl (B98337) group serves as a protecting group for the terminal alkyne, which can be readily removed in a subsequent step to yield the desired this compound.

The choice of palladium catalyst and ligands is critical for the success of the reaction. Common palladium sources include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂). The reaction is typically carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) and requires an amine base, like triethylamine (TEA) or diisopropylethylamine (DIPEA), to neutralize the hydrogen halide formed during the reaction.

| Catalyst System | Precursor | Alkyne | Solvent | Base | Temperature (°C) | Yield (%) |

| Pd(PPh₃)₄ / CuI | 2,4-Dibromopyrimidine | Trimethylsilylacetylene | THF | Triethylamine | Room Temp. to 60 | High |

| Pd(PPh₃)₂Cl₂ / CuI | 2,4-Dibromopyrimidine | Trimethylsilylacetylene | DMF | DIPEA | Room Temp. to 80 | Good to High |

Following the successful coupling, the trimethylsilyl protecting group is typically removed under mild basic conditions, for instance, using potassium carbonate in methanol, to afford the final product, this compound.

Copper-Mediated Synthetic Transformations

While palladium catalysis is the most common approach, copper-mediated reactions also play a significant role in the synthesis of alkynyl-substituted heterocycles. In the context of the Sonogashira reaction, copper(I) salts, typically copper(I) iodide (CuI), act as a co-catalyst, facilitating the formation of a copper acetylide intermediate which then undergoes transmetalation with the palladium complex.

There are also "copper-only" catalyzed Sonogashira-type couplings, although they are less common for this specific transformation. These reactions often require harsher conditions and may have a more limited substrate scope compared to their palladium-catalyzed counterparts. However, the lower cost and toxicity of copper make it an attractive alternative.

In a typical copper-mediated Sonogashira reaction for the synthesis of this compound, the fundamental principle of selective reaction at the C4 position of a dihalopyrimidine remains the same. The reaction would involve a copper(I) catalyst, a base, and a suitable solvent.

| Catalyst System | Precursor | Alkyne | Solvent | Base | Temperature (°C) | Yield (%) |

| CuI | 2-Bromo-4-iodopyrimidine | Terminal Alkyne | Acetonitrile | Potassium Carbonate | 80-100 | Moderate to Good |

It is important to note that for copper-catalyzed reactions, the reactivity of the halide at the C4 position is critical. Therefore, a more reactive halide, such as iodide (in 2-bromo-4-iodopyrimidine), might be preferred to achieve efficient coupling.

Chemical Reactivity and Transformation Studies of 2 Bromo 4 Ethynylpyrimidine

Cross-Coupling Reactivity of the Bromine Moiety

The bromine atom at the C2 position of the pyrimidine (B1678525) ring is susceptible to substitution via several palladium-catalyzed cross-coupling reactions. These reactions are fundamental for creating new carbon-carbon bonds.

Suzuki–Miyaura Cross-Coupling Reactions with Organoboron Reagents

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govmdpi.com This reaction is widely used due to its mild conditions, tolerance of various functional groups, and the commercial availability of many organoboron reagents. nih.gov For 2-bromo-4-ethynylpyrimidine, this reaction allows for the introduction of aryl, heteroaryl, alkyl, and alkenyl groups at the C2 position. The general reaction scheme is as follows:

Scheme 1: General Suzuki-Miyaura cross-coupling reaction of this compound.

The success of the Suzuki-Miyaura coupling often depends on the choice of catalyst, base, and solvent. mdpi.com Palladium catalysts with phosphine (B1218219) ligands are commonly employed. researchgate.net The reaction is believed to proceed through a catalytic cycle involving oxidative addition of the aryl bromide to the Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the catalyst. nih.gov

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions

| Organoboron Reagent | Catalyst | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 2-Phenyl-4-ethynylpyrimidine | 85 |

| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Na₂CO₃ | Dioxane | 2-(4-Methoxyphenyl)-4-ethynylpyrimidine | 92 |

This table presents hypothetical data for illustrative purposes, based on typical conditions and outcomes for Suzuki-Miyaura reactions.

Stille Coupling Reactions with Organotin Reagents

The Stille coupling involves the reaction of an organic halide with an organotin compound (organostannane) catalyzed by palladium. wikipedia.orglibretexts.org A key advantage of Stille coupling is the stability of organostannanes to air and moisture, though their toxicity is a significant drawback. wikipedia.org This reaction is highly versatile and can be used to couple this compound with a wide range of sp²-hybridized groups, including vinyl and aryl moieties. wikipedia.orglibretexts.org

Scheme 2: General Stille coupling reaction of this compound.

The catalytic cycle of the Stille reaction involves oxidative addition of the halide to the palladium catalyst, transmetalation with the organotin reagent, and reductive elimination. wikipedia.org The reaction conditions are generally mild, and it tolerates many functional groups. nrochemistry.com

Table 2: Examples of Stille Coupling Reactions

| Organotin Reagent | Catalyst | Solvent | Product | Yield (%) |

|---|---|---|---|---|

| Tributyl(vinyl)stannane | Pd(PPh₃)₄ | Toluene | 2-Vinyl-4-ethynylpyrimidine | 88 |

| Tributyl(phenyl)stannane | PdCl₂(PPh₃)₂ | DMF | 2-Phenyl-4-ethynylpyrimidine | 90 |

This table presents hypothetical data for illustrative purposes, based on typical conditions and outcomes for Stille reactions.

Negishi Coupling Reactions with Organozinc Reagents

The Negishi coupling is a palladium- or nickel-catalyzed reaction that couples organic halides with organozinc compounds. wikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance and allows for the coupling of sp³, sp², and sp hybridized carbon atoms. wikipedia.org Organozinc reagents can be prepared from the corresponding organic halides or purchased commercially. nih.gov

Scheme 3: General Negishi coupling reaction of this compound.

The mechanism of the Negishi coupling follows the typical cross-coupling catalytic cycle of oxidative addition, transmetalation, and reductive elimination. illinois.edu The use of nickel catalysts can be an alternative to palladium. wikipedia.org

Table 3: Examples of Negishi Coupling Reactions

| Organozinc Reagent | Catalyst | Solvent | Product | Yield (%) |

|---|---|---|---|---|

| Phenylzinc chloride | Pd(PPh₃)₄ | THF | 2-Phenyl-4-ethynylpyrimidine | 95 |

| Ethylzinc bromide | NiCl₂(dppe) | THF | 2-Ethyl-4-ethynylpyrimidine | 75 |

This table presents hypothetical data for illustrative purposes, based on typical conditions and outcomes for Negishi reactions.

Kumada and Hiyama Coupling Reactions

Kumada Coupling: First reported in 1972, the Kumada coupling utilizes a Grignard reagent (organomagnesium halide) and an organic halide in the presence of a nickel or palladium catalyst. organic-chemistry.orgwikipedia.org This method is advantageous as it directly employs readily available Grignard reagents. organic-chemistry.org However, the high reactivity of Grignard reagents limits the functional group tolerance of the reaction. wikipedia.org

Scheme 4: General Kumada coupling reaction of this compound.

Hiyama Coupling: The Hiyama coupling involves the reaction of an organosilane with an organic halide, catalyzed by palladium. organic-chemistry.orgnumberanalytics.com A key feature of this reaction is the need for an activating agent, such as a fluoride (B91410) source or a base, to facilitate the transmetalation step by forming a hypervalent silicon species. organic-chemistry.org Organosilanes are attractive coupling partners due to their low toxicity and stability. organic-chemistry.org

Scheme 5: General Hiyama coupling reaction of this compound.

Table 4: Examples of Kumada and Hiyama Coupling Reactions

| Coupling Reaction | Organometallic Reagent | Catalyst | Activator | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|---|

| Kumada | Phenylmagnesium bromide | NiCl₂(dppp) | - | THF | 2-Phenyl-4-ethynylpyrimidine | 89 |

| Kumada | Methylmagnesium iodide | Pd(PPh₃)₄ | - | Diethyl ether | 2-Methyl-4-ethynylpyrimidine | 70 |

| Hiyama | Phenyltrimethoxysilane | Pd(OAc)₂/PCy₃ | TBAF | THF | 2-Phenyl-4-ethynylpyrimidine | 91 |

This table presents hypothetical data for illustrative purposes, based on typical conditions and outcomes for Kumada and Hiyama reactions.

Reactivity of the Ethynyl (B1212043) Moiety

The terminal alkyne group in this compound provides another handle for further molecular elaboration, most notably through the Sonogashira cross-coupling reaction.

Sonogashira Cross-Coupling Reactions with Organohalides

The Sonogashira coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org The reaction typically requires a copper(I) co-catalyst and an amine base. organic-chemistry.org This reaction is highly efficient for creating substituted alkynes and can be performed under mild conditions. wikipedia.org

Scheme 6: General Sonogashira cross-coupling reaction of this compound.

The catalytic cycle is thought to involve two interconnected cycles, one for palladium and one for copper. The palladium cycle includes oxidative addition and reductive elimination, while the copper cycle facilitates the formation of a copper acetylide intermediate that undergoes transmetalation with the palladium complex. libretexts.org

Table 5: Examples of Sonogashira Cross-Coupling Reactions

| Organohalide | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|---|

| Iodobenzene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 2-Bromo-4-(phenylethynyl)pyrimidine | 94 |

| 4-Bromotoluene | Pd(PPh₃)₄ | CuI | Piperidine | DMF | 2-Bromo-4-((4-methylphenyl)ethynyl)pyrimidine | 88 |

This table presents hypothetical data for illustrative purposes, based on typical conditions and outcomes for Sonogashira reactions.

Click Chemistry Transformations (e.g., Copper(I)-Catalyzed Azide–Alkyne Cycloaddition)

The terminal ethynyl group of this compound is a prime substrate for "click chemistry," particularly the Copper(I)-Catalyzed Azide–Alkyne Cycloaddition (CuAAC). rsc.orgorganic-chemistry.org This reaction provides a highly efficient and regioselective method to form 1,4-disubstituted 1,2,3-triazoles under mild conditions, tolerating a wide variety of functional groups. beilstein-journals.orgnih.govmdpi.com The CuAAC reaction is significantly accelerated compared to the uncatalyzed thermal Huisgen cycloaddition and avoids the formation of regioisomeric mixtures. organic-chemistry.org

The general mechanism of the CuAAC involves the in-situ formation of a copper(I) acetylide, which then reacts with an organic azide. nih.gov This process is characterized by its high yield, simple execution, and the benign nature of its byproducts. organic-chemistry.orgnih.gov The resulting triazole-linked pyrimidines are of significant interest in medicinal chemistry and materials science. While direct studies on this compound are not extensively documented in the provided results, the reactivity of ethynylpyrimidines in cycloaddition reactions is established. grafiati.com The reaction proceeds while preserving the bromo substituent, which can be used for subsequent functionalization.

A representative CuAAC reaction involving a substituted ethynylpyrimidine is shown below:

| Reactant 1 | Reactant 2 | Catalyst | Product | Yield |

| This compound | Benzyl Azide | CuI, Base | 2-Bromo-4-(4-(phenyl)-1H-1,2,3-triazol-1-yl)pyrimidine | High |

| This compound | 1-Azido-4-nitrobenzene | CuSO₄, Sodium Ascorbate | 2-Bromo-4-(4-(4-nitrophenyl)-1H-1,2,3-triazol-1-yl)pyrimidine | High |

| This table represents typical outcomes for CuAAC reactions based on established principles of click chemistry. |

Hydrometallation and Carbometallation Reactions

Hydrometallation and carbometallation reactions of the ethynyl group on this compound offer pathways to introduce further diversity. These reactions involve the addition of a metal-hydride or an organometallic reagent across the carbon-carbon triple bond. This functionalization can lead to the formation of vinyl-metal species, which are versatile intermediates for subsequent cross-coupling reactions. The regioselectivity and stereoselectivity of these additions are typically controlled by the nature of the metal catalyst and the reaction conditions. While specific examples involving this compound are not detailed in the search results, the general principles of these transformations on terminal alkynes are well-established.

Cycloaddition Reactions (e.g., [2+2+2] Cycloadditions)

Beyond the CuAAC reaction, the ethynyl group of this compound can participate in other cycloaddition reactions. These reactions are powerful tools for the construction of carbo- and heterocyclic ring systems. rsc.org

[2+2+2] Cycloadditions: This type of reaction, often catalyzed by transition metals like nickel or rhodium, involves the combination of three alkyne units, or a combination of alkynes and alkenes, to form a benzene (B151609) ring. rsc.org The intramolecular variant can be used to construct fused ring systems. williams.edu The participation of this compound in such a reaction could lead to the formation of highly substituted biaryl or heterobiaryl structures, with the bromine atom serving as a handle for further modifications.

[4+2] Cycloadditions (Diels-Alder Reactions): The ethynyl group can act as a dienophile in Diels-Alder reactions, reacting with a 1,3-diene to form a six-membered ring. Inverse-electron-demand Diels-Alder reactions are also a possibility, where the electron-deficient nature of the pyrimidine ring could influence the reactivity. researchgate.net

[2+2] Cycloadditions: Photochemical or metal-catalyzed [2+2] cycloadditions with alkenes can yield cyclobutene (B1205218) derivatives. nih.govnih.gov These reactions can provide access to strained ring systems that can be further elaborated. nih.gov

[3+2] Cycloadditions: The reaction of the alkyne with 1,3-dipoles, such as azides (as in the Huisgen cycloaddition) or nitrile oxides, leads to the formation of five-membered heterocyclic rings like triazoles or isoxazoles, respectively. mdpi.com

A summary of potential cycloaddition reactions is provided below:

| Reaction Type | Reactant(s) with this compound | Potential Product |

| [2+2+2] Cycloaddition | Two molecules of acetylene | Substituted terphenyl derivative |

| [4+2] Cycloaddition | 1,3-Butadiene | 2-Bromo-4-(cyclohex-1,4-dien-1-yl)pyrimidine |

| [2+2] Cycloaddition | Ethylene | 2-Bromo-4-(cyclobuten-1-yl)pyrimidine |

| [3+2] Cycloaddition | Nitrile Oxide | 2-Bromo-4-(isoxazol-5-yl)pyrimidine |

| This table illustrates potential synthetic applications based on general cycloaddition principles. |

Dual Reactivity and Chemoselectivity Investigations

The presence of two distinct reactive sites, the C2-bromine and the C4-ethynyl group, on the pyrimidine ring presents opportunities for selective and orthogonal functionalization. The ability to control which site reacts is crucial for the strategic construction of complex molecules.

Orthogonal Reactivity Strategies

Orthogonal reactivity refers to the ability to perform sequential reactions on a molecule with multiple reactive sites, where each reaction proceeds in high yield without affecting the other reactive groups. For this compound, this allows for a stepwise elaboration of the molecule.

An example of an orthogonal strategy would be to first perform a CuAAC reaction on the ethynyl group. The resulting triazole-substituted pyrimidine still contains the C-Br bond, which can then be subjected to a Suzuki coupling to introduce an aryl or heteroaryl group at the 2-position. This sequential approach allows for the controlled and predictable synthesis of complex, highly functionalized pyrimidine derivatives. The stability of the newly formed triazole ring under the conditions of the subsequent Suzuki coupling is a prerequisite for this strategy's success.

Another orthogonal approach could involve the protection of one functional group while the other is being transformed. For instance, the ethynyl group can be protected as a trimethylsilyl (B98337) (TMS) derivative. This allows for selective functionalization at the C-Br position. Subsequent deprotection of the TMS group would then regenerate the terminal alkyne for further reactions.

Pyrimidine Ring Functionalization and Modification

The pyrimidine ring itself, being an electron-deficient heterocycle, can undergo specific functionalization reactions. researchgate.net While the C2 and C4 positions are already substituted in the parent compound, further modifications of the pyrimidine core are possible, either through direct functionalization or through more complex ring-transformation strategies.

Direct functionalization of the pyrimidine ring in this compound is less common due to the presence of the highly reactive bromo and ethynyl substituents. However, reactions targeting the remaining C-H bond at the C5 or C6 position could potentially be achieved under specific conditions, for example, through directed metalation-lithiation followed by quenching with an electrophile.

More advanced strategies involve the deconstruction and reconstruction of the pyrimidine ring itself. nih.gov Such methods can transform the pyrimidine core into other heterocyclic systems, providing access to a wider range of chemical diversity. nih.gov For instance, N-alkylation of the pyrimidine ring can activate it towards ring-opening reactions, yielding intermediates that can be recyclized with different reagents to form new heterocyclic structures.

Furthermore, the pyrimidine ring can influence the reactivity of its substituents. The electron-withdrawing nature of the two nitrogen atoms makes the C-Br bond at the 2-position more susceptible to nucleophilic attack compared to a bromo-substituted benzene ring. This electronic effect is a key factor in the chemical behavior of this compound.

Nucleophilic Aromatic Substitution on the Pyrimidine Core

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic makes the carbon atoms at positions 2, 4, and 6 particularly electrophilic and, therefore, prime sites for nucleophilic attack. In this compound, the bromine atom at the C-2 position is a good leaving group, further facilitating nucleophilic aromatic substitution (SNAr) reactions.

The general mechanism for nucleophilic aromatic substitution on the pyrimidine ring involves the addition of a nucleophile to one of the electron-deficient carbon atoms, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequent elimination of the leaving group (in this case, the bromide ion) restores the aromaticity of the ring, yielding the substituted product. The rate of these reactions is significantly influenced by the nature of the nucleophile and the reaction conditions.

A variety of nucleophiles can displace the bromine atom in this compound. Common nucleophiles include amines, alkoxides, and thiolates. For instance, the reaction with amines or thiols can lead to the formation of 2-amino- or 2-thio-substituted 4-ethynylpyrimidines, respectively. These reactions are foundational for the synthesis of a diverse range of pyrimidine derivatives with potential applications in medicinal chemistry and materials science.

Furthermore, the bromine atom at the C-2 position is amenable to displacement through transition-metal-catalyzed cross-coupling reactions, which can be considered a form of nucleophilic substitution. Reactions such as the Suzuki-Miyaura coupling (with boronic acids) and the Sonogashira coupling (with terminal alkynes) are powerful tools for introducing new carbon-carbon bonds at this position. The Sonogashira reaction, in particular, allows for the extension of the conjugated system by coupling with another alkyne, while the Suzuki reaction enables the introduction of aryl or vinyl substituents.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions

| Nucleophile/Coupling Partner | Catalyst/Conditions | Product Type |

| Amine (R-NH₂) | Base, Heat | 2-Amino-4-ethynylpyrimidine |

| Thiol (R-SH) | Base | 2-Thio-4-ethynylpyrimidine |

| Arylboronic Acid (Ar-B(OH)₂) | Pd Catalyst, Base | 2-Aryl-4-ethynylpyrimidine |

| Terminal Alkyne (R-C≡CH) | Pd/Cu Catalyst, Base | 2-(Alkynyl)-4-ethynylpyrimidine |

Electrophilic Aromatic Substitution

In stark contrast to its high reactivity towards nucleophiles, the pyrimidine ring is generally resistant to electrophilic aromatic substitution (EAS). The electron-withdrawing nature of the two nitrogen atoms deactivates the ring towards attack by electrophiles. Should an electrophilic substitution reaction occur, it would preferentially take place at the C-5 position, which is the most electron-rich carbon in the pyrimidine nucleus. ttu.ee

Research on direct electrophilic substitution on this compound is not extensively documented, likely due to the inherent low reactivity of the pyrimidine ring towards electrophiles. Synthetic strategies for introducing substituents at the C-5 position often rely on alternative methods, such as metalation followed by quenching with an electrophile.

Table 2: Predicted Outcome of Electrophilic Aromatic Substitution

| Reaction | Reagents | Predicted Outcome |

| Nitration | HNO₃/H₂SO₄ | Low to no reactivity; if reaction occurs, 5-nitro product is expected. |

| Bromination | Br₂/FeBr₃ | Low to no reactivity; if reaction occurs, 2,5-dibromo product is possible. |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | Low to no reactivity. |

Metalation and Lithiation Studies

Metalation, particularly lithiation, is a powerful strategy for the functionalization of aromatic and heteroaromatic compounds. In the context of this compound, two primary pathways for metalation can be envisioned: direct deprotonation (lithiation) and metal-halogen exchange.

Direct Lithiation: The protons on the pyrimidine ring exhibit varying acidities. The C-5 proton is generally the most acidic proton on an unsubstituted pyrimidine ring available for deprotonation by a strong base, such as an organolithium reagent. However, the presence of the bromo and ethynyl groups can influence the regioselectivity of this process. Directed ortho-metalation (DoM) is a phenomenon where a substituent directs the deprotonation to an adjacent position through coordination with the lithium reagent. harvard.eduwikipedia.org In this compound, the nitrogen atoms of the pyrimidine ring can act as directing groups. researchgate.net It is conceivable that a strong, hindered base like lithium diisopropylamide (LDA) could selectively deprotonate the C-5 position. Subsequent quenching of the resulting lithiated species with an electrophile would provide a route to 5-substituted 2-bromo-4-ethynylpyrimidines.

Metal-Halogen Exchange: The carbon-bromine bond at the C-2 position is susceptible to metal-halogen exchange. tcnj.edu This reaction typically involves treating the bromo-substituted compound with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures. harvard.edu The exchange results in the formation of a 2-lithiated pyrimidine intermediate. This highly reactive intermediate can then be trapped with a variety of electrophiles to introduce a wide range of functional groups at the C-2 position. This method offers an alternative to direct nucleophilic substitution for the functionalization of the C-2 position and is particularly useful when the desired substituent cannot be introduced via standard nucleophilic substitution or cross-coupling reactions. The choice between direct lithiation and metal-halogen exchange is often dependent on the specific organolithium reagent used and the reaction conditions.

Table 3: Potential Metalation and Subsequent Reactions

| Metalation Method | Reagent | Intermediate | Subsequent Reaction with Electrophile (E+) | Product |

| Direct Lithiation (C-5) | LDA | 2-Bromo-5-lithio-4-ethynylpyrimidine | Quenching with E+ | 2-Bromo-5-E-4-ethynylpyrimidine |

| Metal-Halogen Exchange (C-2) | n-BuLi | 2-Lithio-4-ethynylpyrimidine | Quenching with E+ | 2-E-4-ethynylpyrimidine |

Derivatization and Complex Architecture Synthesis from 2 Bromo 4 Ethynylpyrimidine

Synthesis of Substituted Pyrimidine (B1678525) Analogues

The presence of both a bromo and an ethynyl (B1212043) group on the pyrimidine ring allows for the stepwise or simultaneous functionalization of 2-bromo-4-ethynylpyrimidine, leading to a wide range of substituted pyrimidine analogues.

Mono- and Di-substituted Pyrimidine Systems

The differential reactivity of the bromo and ethynyl functionalities enables the selective synthesis of mono- and di-substituted pyrimidine systems. The ethynyl group can readily undergo Sonogashira cross-coupling reactions with various aryl or vinyl halides, providing a straightforward method for the introduction of diverse substituents at the 4-position. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. The reaction proceeds under mild conditions, tolerating a wide range of functional groups.

Conversely, the bromo group at the 2-position is susceptible to nucleophilic aromatic substitution (SNAr) reactions. Various nucleophiles, such as amines and thiols, can displace the bromide, allowing for the introduction of a different set of functional groups. The reactivity of the C-Br bond can be influenced by the nature of the substituent at the 4-position, offering a degree of control over the substitution pattern.

By employing a sequential approach, di-substituted pyrimidines with distinct functionalities at the 2- and 4-positions can be synthesized. For instance, a Sonogashira coupling can be performed first to modify the ethynyl group, followed by a nucleophilic substitution to replace the bromo group. This orthogonal reactivity is a key feature that makes this compound a valuable building block in medicinal chemistry and materials science.

Below is a table summarizing representative examples of mono- and di-substituted pyrimidine systems synthesized from this compound.

| Entry | Reactant(s) | Reaction Type | Product |

| 1 | Phenylacetylene, Pd(PPh₃)₄, CuI, Et₃N | Sonogashira Coupling | 2-Bromo-4-(phenylethynyl)pyrimidine |

| 2 | Aniline, NaH, DMF | Nucleophilic Substitution | N-Phenyl-4-ethynylpyrimidin-2-amine |

| 3 | 1. Phenylacetylene, Pd(PPh₃)₄, CuI, Et₃N; 2. Aniline, NaH, DMF | Sequential Sonogashira and Nucleophilic Substitution | N-Phenyl-4-(phenylethynyl)pyrimidin-2-amine |

Expansion to Oligomeric and Polymeric Pyrimidine Derivatives

The bifunctional nature of this compound also lends itself to the synthesis of oligomeric and polymeric materials. Through carefully designed polymerization strategies, pyrimidine units can be incorporated into the main chain or as pendant groups, leading to materials with potentially interesting electronic and photophysical properties.

One approach involves the use of Sonogashira polymerization. By reacting this compound with a di-alkyne or a di-halide monomer, conjugated polymers containing pyrimidine rings can be synthesized. The extent of polymerization and the properties of the resulting polymer can be tuned by adjusting the reaction conditions and the nature of the co-monomer.

Furthermore, the ethynyl group can be utilized in other polymerization reactions, such as click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) or metathesis polymerization, to generate a variety of pyrimidine-containing polymers. These materials are of interest for applications in organic electronics, sensing, and catalysis.

Construction of Fused and Bridged Heterocyclic Systems

The strategic placement of reactive functional groups in derivatives of this compound enables the construction of more complex, multi-cyclic systems through intramolecular and intermolecular reactions.

Intramolecular Cyclization Pathways

By first introducing a suitable substituent at either the 2- or 4-position, subsequent intramolecular cyclization can lead to the formation of fused heterocyclic systems. For example, a Sonogashira coupling of this compound with an ortho-functionalized aryl halide (e.g., 2-iodoaniline) can generate a precursor that, upon activation, undergoes intramolecular cyclization to form a pyrido[2,3-d]pyrimidine derivative.

Similarly, nucleophilic substitution at the 2-position with a bifunctional nucleophile can set the stage for a subsequent intramolecular reaction involving the ethynyl group. These cyclization reactions can be triggered by various means, including heat, acid, or transition metal catalysis, and provide access to a diverse range of fused pyrimidine scaffolds, which are prevalent in many biologically active molecules.

Intermolecular Annulation Reactions

This compound can also participate in intermolecular annulation reactions to construct fused ring systems. The ethynyl group, for instance, can act as a dienophile or a dipolarophile in cycloaddition reactions. [4+2] cycloadditions (Diels-Alder reactions) with suitable dienes can lead to the formation of pyrimidine-annulated six-membered rings. Similarly, [3+2] cycloadditions with azides or nitrile oxides can be employed to construct five-membered heterocyclic rings fused to the pyrimidine core.

These intermolecular annulation strategies offer a powerful tool for rapidly increasing molecular complexity and accessing novel heterocyclic frameworks that would be challenging to synthesize through other means.

Application as a Core Building Block in Divergent Synthesis Libraries

The orthogonal reactivity of the bromo and ethynyl groups makes this compound an ideal scaffold for the construction of divergent synthesis libraries. In a diversity-oriented synthesis (DOS) approach, a common core structure is elaborated through a series of reactions to generate a library of structurally diverse molecules.

Starting from this compound, a "build-couple-pair" strategy can be employed. In the "build" phase, the core scaffold is functionalized at one of the reactive sites. In the "couple" phase, a second point of diversity is introduced at the other reactive site. Finally, in the "pair" phase, intramolecular reactions or further functionalization can lead to a wide array of complex and diverse molecular skeletons. This approach allows for the efficient exploration of chemical space and the generation of libraries of compounds for high-throughput screening in drug discovery and chemical biology.

The ability to independently and sequentially modify the 2- and 4-positions of the pyrimidine ring provides a high degree of control over the final molecular architecture, making this compound a valuable tool in the quest for novel bioactive compounds.

Advanced Spectroscopic and Mechanistic Investigations of 2 Bromo 4 Ethynylpyrimidine and Its Derivatives

Spectroscopic Characterization in Mechanistic Elucidation

Spectroscopic techniques are indispensable tools for elucidating the mechanisms of chemical reactions involving 2-bromo-4-ethynylpyrimidine. By providing detailed structural and electronic information, these methods allow for the identification of transient intermediates and the confirmation of final products, thereby offering a comprehensive picture of the reaction pathway.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for monitoring the progress of reactions involving this compound and for confirming the structure of the resulting products. Both ¹H and ¹³C NMR provide unique insights into the molecular framework.

In a typical reaction, such as a Sonogashira coupling where the ethynyl (B1212043) group is reacted with an aryl halide, the disappearance of the characteristic ethynyl proton signal in the ¹H NMR spectrum and the corresponding shifts in the pyrimidine (B1678525) ring protons provide real-time information on the reaction's progress. Similarly, ¹³C NMR can be used to track the conversion of the sp-hybridized carbons of the ethynyl group.

Hypothetical ¹H NMR Data for Reaction Monitoring of a Sonogashira Coupling of this compound:

| Time (hours) | Chemical Shift (ppm) - H5 | Chemical Shift (ppm) - H6 | Chemical Shift (ppm) - Ethynyl H | Comments |

| 0 | 7.45 (d) | 8.70 (d) | 3.50 (s) | Starting Material |

| 2 | 7.45 (d), 7.60 (d) | 8.70 (d), 8.85 (d) | 3.50 (s) | Mixture of starting material and product |

| 6 | 7.60 (d) | 8.85 (d) | - | Reaction complete, product formed |

This is a hypothetical data table for illustrative purposes.

Predicted ¹³C NMR Chemical Shifts for this compound:

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C2 (C-Br) | ~150 |

| C4 (C-C≡CH) | ~140 |

| C5 | ~125 |

| C6 | ~160 |

| C≡CH | ~80 |

| C≡C H | ~85 |

This is a predicted data table based on known values for similar compounds.

Mass spectrometry (MS) is a crucial tool for identifying reaction intermediates and confirming the molecular weight of products in studies involving this compound. The high-resolution mass spectrometry (HRMS) provides exact mass measurements, allowing for the determination of the elemental composition of molecules.

The fragmentation patterns observed in the mass spectrum can also offer valuable structural information. For this compound, characteristic fragmentation would involve the loss of the bromine atom and cleavage of the ethynyl group. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) results in a characteristic M and M+2 peak, which is a clear indicator of the presence of a bromine atom in the molecule or its fragments.

Expected Fragmentation Pattern of this compound in Mass Spectrometry:

| m/z | Fragment |

| 184/186 | [M]⁺ (Molecular ion) |

| 105 | [M - Br]⁺ |

| 78 | [C₄H₂N₂]⁺ (Pyrimidine ring) |

This is a hypothetical data table of expected major fragments.

Reaction Pathway Elucidation through Kinetic and Thermodynamic Studies

While no specific kinetic or thermodynamic studies on this compound are publicly available, the reactivity of the pyrimidine core and its substituents allows for general predictions. The electron-withdrawing nature of the pyrimidine ring and the bromine atom influences the reactivity of the ethynyl group.

Kinetic studies of related pyrimidine derivatives often reveal information about the reaction order, rate constants, and activation energies, which are fundamental to understanding the reaction mechanism. For instance, in palladium-catalyzed cross-coupling reactions, kinetic analysis can help to elucidate the rate-determining step, which could be oxidative addition, transmetalation, or reductive elimination.

Thermodynamic studies provide insights into the stability of reactants, intermediates, and products. The enthalpy and entropy changes associated with a reaction determine its spontaneity and equilibrium position. For reactions involving this compound, computational chemistry is often employed to model the reaction pathway and calculate the thermodynamic parameters of various species along the reaction coordinate.

On-Surface Synthesis and Characterization of this compound Molecules

The on-surface synthesis of covalent nanostructures from molecular precursors has emerged as a powerful bottom-up approach for creating novel materials with tailored properties. Halogenated and ethynyl-functionalized molecules are excellent candidates for such on-surface reactions. While direct studies on this compound are limited, the behavior of analogous molecules provides significant insights.

Scanning Tunneling Microscopy (STM) is an ideal technique to visualize the self-assembly of precursor molecules and the subsequent on-surface reactions at the single-molecule level. For a molecule like this compound deposited on a metal surface such as Au(111) or Ag(111), STM can track the formation of organometallic intermediates and final covalent structures.

Based on studies of a similar molecule, 5-(2-(4-bromophenyl)ethynyl)pyrimidine (PEPmBr) on Ag(111), a stepwise reaction can be anticipated. Initially, at room temperature, the molecules would self-assemble into ordered structures. Upon thermal annealing, the C-Br bond would cleave, leading to the formation of organometallic intermediates where the pyrimidine nitrogen and the radical carbon coordinate with surface metal adatoms. Further annealing would induce covalent bond formation through Ullmann-type coupling.

Expected Observations from STM Studies of this compound on Ag(111):

| Annealing Temperature | Observation |

| Room Temperature | Self-assembled molecular networks. |

| ~350 K | Cleavage of C-Br bonds and formation of organometallic intermediates. |

| >400 K | Formation of covalent polymers or macrocycles through C-C coupling. |

This is a hypothetical data table based on analogous systems.

Low-Energy Electron Diffraction (LEED) is a surface-sensitive technique that provides information about the long-range order and symmetry of surface structures. When this compound molecules form a well-ordered self-assembled monolayer on a single-crystal surface, a characteristic LEED pattern is produced.

The LEED pattern can be used to determine the unit cell of the molecular overlayer and its orientation with respect to the substrate. As the on-surface reaction proceeds upon annealing, changes in the LEED pattern would indicate transitions between different ordered phases, from the initial molecular assembly to the final covalent nanostructure. The appearance of new diffraction spots or changes in their symmetry would signify the formation of new ordered surface structures.

Computational and Theoretical Chemical Studies of 2 Bromo 4 Ethynylpyrimidine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These in silico methods provide a powerful lens to examine molecular structure, stability, and reactivity without the need for empirical experimentation.

Density Functional Theory (DFT) for Electronic Structure Analysis

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of molecules. By approximating the electron density, DFT can accurately predict various electronic properties of 2-Bromo-4-ethynylpyrimidine.

A typical DFT analysis would involve calculating the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

For this compound, the electron-withdrawing nature of the pyrimidine (B1678525) ring, the bromine atom, and the ethynyl (B1212043) group would be expected to result in a relatively low-lying LUMO, making it susceptible to nucleophilic attack. The distribution of these orbitals would also be analyzed; the HOMO is likely to have significant density on the ethynyl and bromo substituents, while the LUMO would be distributed over the pyrimidine ring.

Table 1: Illustrative DFT-Calculated Electronic Properties of this compound

| Property | Illustrative Value | Significance |

|---|---|---|

| HOMO Energy | -7.2 eV | Indicates electron-donating capability |

| LUMO Energy | -1.5 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 5.7 eV | Relates to chemical reactivity and stability |

Note: The values in this table are hypothetical and serve to illustrate the type of data generated from DFT calculations.

Conformational Analysis and Energetics

Conformational analysis involves identifying the most stable three-dimensional arrangements of a molecule, known as conformers. For a planar aromatic system like this compound, the primary focus of conformational analysis would be the rotation around the single bond connecting the ethynyl group to the pyrimidine ring.

While the rotation of the ethynyl group is relatively free, computational methods can determine the potential energy surface associated with this rotation. It is expected that the linear ethynyl group would have minimal steric hindrance, leading to a very flat potential energy surface with a low barrier to rotation. The most stable conformation would likely be planar, maximizing electronic conjugation. Calculations would provide the relative energies of different rotational conformers and the energy barriers between them, confirming the molecule's preferred geometry.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an invaluable tool for mapping out the pathways of chemical reactions, providing insights into mechanisms that are often difficult to probe experimentally.

Transition State Analysis and Activation Barriers

To understand how this compound participates in chemical reactions, such as Sonogashira coupling or nucleophilic aromatic substitution, computational chemists would model the entire reaction coordinate. This involves identifying the structures of the reactants, products, and any intermediates, as well as the high-energy transition states that connect them.

By calculating the energy of the transition state relative to the reactants, the activation barrier for the reaction can be determined. A lower activation barrier indicates a faster reaction rate. For instance, in a Sonogashira coupling reaction at the ethynyl position, DFT calculations could model the oxidative addition, transmetalation, and reductive elimination steps, identifying the rate-determining step by comparing the activation energies of each. Similarly, for a substitution reaction at the bromo position, the energy of the Meisenheimer complex intermediate and the associated transition states would be calculated.

Table 2: Hypothetical Activation Barriers for Reactions of this compound

| Reaction Type | Position | Illustrative Activation Barrier (kcal/mol) | Implication |

|---|---|---|---|

| Nucleophilic Substitution | C2 (Bromo) | 22.5 | Moderate reactivity towards strong nucleophiles |

Note: The values in this table are hypothetical and for illustrative purposes only.

Solvent Effects and Catalytic Cycle Modeling

The surrounding environment, particularly the solvent, can significantly influence reaction rates and mechanisms. Computational models can account for these effects using implicit or explicit solvent models. An implicit model, such as the Polarizable Continuum Model (PCM), treats the solvent as a continuous medium with a specific dielectric constant, which can stabilize charged intermediates and transition states.

For reactions involving this compound, modeling in different solvents (e.g., a polar aprotic solvent like DMF versus a nonpolar solvent like toluene) would reveal the extent of stabilization of polar transition states, thereby predicting the optimal solvent conditions.

Furthermore, for metal-catalyzed reactions like the Sonogashira coupling, the entire catalytic cycle can be modeled. This would involve computing the energies of all catalytic intermediates, such as the palladium(0) catalyst, the oxidative addition complex, the transmetalation intermediate, and the final product complex, providing a complete energetic profile of the catalytic process.

Prediction of Reactivity and Selectivity Profiles

A key application of computational chemistry is the prediction of a molecule's reactivity and selectivity. By analyzing the electronic structure, one can predict how this compound will behave in different chemical environments.

The calculated electrostatic potential map would highlight the electron-rich and electron-poor regions of the molecule. For this compound, the nitrogen atoms of the pyrimidine ring are expected to be the most electron-rich sites, making them susceptible to protonation or coordination with Lewis acids. The carbon atom attached to the bromine and the carbons of the pyrimidine ring would be electron-deficient, marking them as likely sites for nucleophilic attack.

Fukui functions or dual descriptor analysis could be employed to provide a more quantitative measure of local reactivity. These descriptors indicate the change in electron density at a specific atomic site upon the addition or removal of an electron, thereby predicting the most likely sites for electrophilic and nucleophilic attack. This would allow for a prediction of the regioselectivity in reactions involving multiple potential reaction sites. For example, such an analysis could predict whether a nucleophile would preferentially attack the carbon bearing the bromine or another position on the pyrimidine ring.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Toluene |

Molecular Dynamics Simulations for Dynamic Behavior of this compound

Molecular dynamics (MD) simulations are powerful computational methods used to study the dynamic behavior of molecules over time. While specific MD simulation studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles of MD can be applied to predict its behavior based on studies of related pyrimidine derivatives. mdpi.comnih.govresearchgate.net Such simulations provide valuable insights into conformational flexibility, intramolecular motions, and intermolecular interactions, which are crucial for understanding the compound's chemical reactivity and potential applications.

Key Aspects of Dynamic Behavior:

Rotational Dynamics of the Ethynyl Group: The triple bond of the ethynyl group allows for relatively free rotation around the C-C single bond connecting it to the pyrimidine ring. MD simulations can quantify the rotational energy barrier and the preferred orientation of this group relative to the pyrimidine ring. This dynamic behavior can be crucial in determining how the molecule interacts with its environment, including solvent molecules or biological targets.

Influence of the Bromo Substituent: The bromine atom at the 2-position significantly impacts the electronic distribution of the pyrimidine ring due to its electronegativity and size. This, in turn, affects the intramolecular and intermolecular interactions. MD simulations can reveal how the presence of bromine influences the electrostatic potential surface of the molecule and its subsequent non-covalent interactions, such as halogen bonding.

Hypothetical Simulation Parameters:

To illustrate the type of data generated from an MD simulation of this compound, a hypothetical data table is presented below. These parameters are typically analyzed to understand the structural stability and flexibility of a molecule.

| Simulation Parameter | Hypothetical Value/Observation | Significance |

| Simulation Time | 100 ns | Provides a sufficient timescale to observe relevant molecular motions. |

| Temperature | 300 K | Simulates the molecule's behavior at room temperature. |

| Pressure | 1 atm | Standard atmospheric pressure for simulations in a condensed phase. |

| Root Mean Square Deviation (RMSD) of the pyrimidine ring | Low (e.g., < 1.5 Å) | Indicates the high structural stability and rigidity of the heterocyclic core. |

| Dihedral Angle of Ethynyl Group | Fluctuates around a mean value | Characterizes the rotational preference and flexibility of the ethynyl substituent. |

| Radial Distribution Function (RDF) with solvent molecules | Peaks at specific distances | Reveals the solvation shell structure and preferred sites of interaction with the solvent. |

Table 1. Hypothetical Molecular Dynamics Simulation Parameters and Observations for this compound.

Computational studies on related substituted pyrimidines have shown that the nature of the substituents plays a critical role in their dynamic and interactive properties. arabjchem.orgresearchgate.net For instance, studies on other halogenated pyrimidines suggest that the bromine atom can participate in halogen bonding, a type of non-covalent interaction that can influence crystal packing and molecular recognition. researchgate.netnih.gov The ethynyl group, with its π-system, can engage in π-stacking interactions. mdpi.com MD simulations would be instrumental in exploring the dynamic interplay of these potential interactions for this compound.

Applications in Chemical Synthesis and Materials Science

Role as a Versatile Synthetic Intermediate in Organic Synthesis

In the realm of organic synthesis, 2-bromo-4-ethynylpyrimidine serves as a highly adaptable intermediate. The differential reactivity of the bromo and ethynyl (B1212043) functionalities allows for selective and sequential transformations, providing access to a wide array of more complex molecular structures. The bromine atom is susceptible to displacement through various cross-coupling reactions, while the terminal alkyne offers a gateway to reactions such as Sonogashira coupling, click chemistry, and addition reactions.

The structural motifs present in this compound are integral to many biologically active compounds, making it a key starting material in medicinal chemistry and drug discovery. Pyrimidine (B1678525) derivatives are known to exhibit a broad spectrum of pharmacological activities, including anticancer, antiviral, and antimicrobial properties. The bromo and ethynyl groups on the pyrimidine core of this compound provide convenient handles for the introduction of various substituents, enabling the synthesis of diverse libraries of compounds for biological screening. For instance, the bromine atom can be readily substituted via palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, to introduce aryl or heteroaryl groups. Concurrently, the ethynyl group can be engaged in Sonogashira coupling reactions to append other aromatic or aliphatic moieties, leading to the construction of highly functionalized and sterically complex pyrimidine derivatives.

Retrosynthetic analysis is a powerful technique in organic synthesis for devising synthetic routes to complex target molecules. This method involves mentally deconstructing a target molecule into simpler, commercially available starting materials. This compound often emerges as a logical precursor in the retrosynthesis of molecules containing a 4-substituted-2-aminopyrimidine or a 2,4-disubstituted pyrimidine core.

The retrosynthetic approach for a target molecule containing a 4-alkynylpyrimidine moiety would logically lead back to a halopyrimidine precursor, such as this compound, and a terminal alkyne via a Sonogashira disconnection. Similarly, a 2-aryl-4-ethynylpyrimidine can be retrosynthetically disconnected to this compound and an arylboronic acid through a Suzuki coupling disconnection. The presence of two distinct reactive sites in this compound allows for a convergent synthesis strategy, where different fragments of the target molecule can be synthesized separately and then coupled to the pyrimidine core in a controlled manner.

Ligand Design and Coordination Chemistry

The nitrogen atoms of the pyrimidine ring in this compound possess lone pairs of electrons, making them excellent coordination sites for metal ions. This property, combined with the potential for further functionalization through the bromo and ethynyl groups, renders this compound a valuable ligand or ligand precursor in coordination chemistry.

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. The specific geometry and connectivity of the ligand are crucial in determining the topology and properties of the resulting MOF. Pyrimidine-based ligands, such as pyrimidine-5-carboxylate and pyrimidine-4,6-dicarboxylate, have been successfully employed in the synthesis of MOFs. tdl.orgnih.gov

While direct use of this compound as a primary ligand in MOF synthesis is not extensively documented, its derivatives, where the bromo and/or ethynyl groups are modified to contain coordinating functionalities like carboxylates or additional nitrogen heterocycles, are promising candidates for the construction of novel MOFs. For instance, the ethynyl group can be used to extend the length of the organic linker through coupling reactions, leading to MOFs with larger pore sizes. The pyrimidine core can act as a multidentate coordination site, influencing the dimensionality and connectivity of the resulting framework. A study on the coordination reactions of the structurally similar 5-(2-(4-bromophenyl)ethynyl)pyrimidine on a silver surface demonstrated the formation of organometallic dimers and tetramers, highlighting the coordinating ability of the pyrimidine nitrogen and the potential for forming extended structures. researchgate.net

The pyrimidine scaffold is a component of various ligands used in homogeneous catalysis. The nitrogen atoms can coordinate to a metal center, and the substituents on the pyrimidine ring can be tailored to modulate the steric and electronic properties of the resulting metal complex, thereby influencing its catalytic activity and selectivity.

This compound can serve as a precursor for the synthesis of novel ligands for catalytic applications. For example, the bromine atom can be replaced with a phosphine (B1218219) group via a cross-coupling reaction to create a phosphine-pyrimidine ligand. Such ligands can coordinate to transition metals like palladium, rhodium, or iridium to form catalysts for a variety of organic transformations, including cross-coupling reactions, hydrogenations, and hydroformylations. The ethynyl group can also be functionalized to introduce additional coordinating atoms or chiral auxiliaries, leading to the development of multifunctional or asymmetric catalysts.

Precursor for Functional Organic Materials

The conjugated π-system of the pyrimidine ring, in conjunction with the ethynyl group, makes this compound an attractive building block for the synthesis of functional organic materials with interesting optoelectronic properties.

Pyrimidine-based donor-acceptor (D-A) conjugated polymers have been synthesized and their opto-electronic properties investigated. tdl.org The electron-deficient nature of the pyrimidine ring allows it to function as an acceptor unit in such polymers. By coupling this compound with suitable donor molecules through polymerization reactions, it is possible to create conjugated polymers with tunable band gaps and energy levels. tdl.org The bromo and ethynyl groups provide the necessary reactive handles for polymerization, for example, through Sonogashira or Stille polycondensation reactions. These materials have potential applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The incorporation of the pyrimidine unit can influence the charge transport properties and photophysical characteristics of the resulting polymers. nih.govrsc.orgresearchgate.net

Below is a table summarizing the key applications and the roles of the functional groups in this compound.

| Application Area | Relevant Functional Group(s) | Role of Functional Group(s) | Potential End Products |

| Organic Synthesis | Bromo, Ethynyl | Reactive sites for cross-coupling and addition reactions. | Complex bioactive molecules, pharmaceutical intermediates. |

| Retrosynthesis | Pyrimidine core, Bromo, Ethynyl | Key building block for disconnection strategies. | Target molecules with pyrimidine scaffolds. |

| Ligand Design | Pyrimidine Nitrogens, Ethynyl | Metal coordination sites, platform for ligand functionalization. | Homogeneous catalysts, chiral ligands. |

| MOFs & Coordination Polymers | Pyrimidine Nitrogens | Directing the framework topology through coordination. | Porous materials for gas storage and separation. |

| Functional Materials | Pyrimidine Ring, Ethynyl | π-conjugated system, reactive sites for polymerization. | Conjugated polymers for optoelectronic devices. |

Contribution to Scaffold Diversity in Medicinal Chemistry Research

The pyrimidine scaffold is a privileged structure in medicinal chemistry, being a core component of numerous approved drugs. This compound serves as a valuable starting material for the synthesis of novel pyrimidine derivatives with potential biological activity.

The reactivity of the bromine and ethynyl groups allows for the systematic exploration of the chemical space around the pyrimidine core. Medicinal chemists can utilize this building block to generate libraries of compounds for high-throughput screening. For instance, the bromine can be replaced with various amine, ether, or carbon-linked substituents to probe interactions with biological targets. The ethynyl group can be used to attach other pharmacophores or to mimic the spatial arrangement of known ligands.

The ethynyl group is particularly useful for the development of molecular probes. It can be readily modified using "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is highly efficient and orthogonal to many biological functional groups, making it ideal for attaching reporter molecules such as fluorophores, biotin, or affinity tags to a pyrimidine-based ligand.

A bioactive molecule derived from this compound can be functionalized with an azide-containing tag via its ethynyl handle. This allows for the study of the molecule's mechanism of action, target identification, and visualization within a biological system.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

Future Research Directions and Emerging Trends

Development of Greener Synthetic Methodologies

The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to reduce the environmental impact of chemical processes. rasayanjournal.co.in For a molecule like 2-Bromo-4-ethynylpyrimidine, future research will likely focus on developing more sustainable and eco-friendly synthetic methods. Traditional synthetic routes for pyrimidine (B1678525) derivatives often involve hazardous reagents and solvents. rasayanjournal.co.in

Future greener approaches for the synthesis of this compound could include:

Solvent-Free or Green Solvent Reactions: The use of water, ionic liquids, or solvent-free conditions can significantly reduce the environmental footprint of the synthesis. tandfonline.comjmaterenvironsci.com Research into adapting the synthesis of this compound to these conditions would be a significant step forward.

Microwave- and Ultrasound-Assisted Synthesis: These techniques can accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating methods. rasayanjournal.co.innih.gov Investigating the application of microwave or ultrasound energy to the key steps in the synthesis of this compound could lead to more efficient processes.

Catalyst-Free and Biocatalytic Methods: The development of synthetic routes that avoid the use of heavy metal catalysts or employ biocatalysts would be a major advancement in the green synthesis of this compound. nih.gov

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. Future research should aim to develop synthetic strategies for this compound with high atom economy.

A comparative look at potential green synthetic strategies is presented in the table below:

| Green Chemistry Approach | Potential Advantages for this compound Synthesis |

| Use of Green Solvents (e.g., water, ionic liquids) | Reduced toxicity and environmental pollution. tandfonline.comjmaterenvironsci.com |

| Microwave-Assisted Synthesis | Faster reaction times and potentially higher yields. rasayanjournal.co.in |

| Ultrasound-Assisted Synthesis | Enhanced reaction rates and improved energy efficiency. nih.gov |

| Catalyst-Free Reactions | Avoidance of toxic and expensive metal catalysts. nih.gov |

Exploration of Novel Catalytic Transformations

The bromine atom and the terminal alkyne group in this compound make it a versatile substrate for a wide range of catalytic transformations. While its reactivity in nucleophilic substitution and cross-coupling reactions is expected, future research will likely delve into more novel and complex catalytic applications.

Emerging catalytic transformations for this compound could involve:

C-H Functionalization: Direct functionalization of the C-H bonds of the pyrimidine ring would offer a more atom-economical way to introduce new substituents and build molecular complexity. researchgate.netnih.gov

Alkyne Metathesis: This powerful reaction could be used to synthesize novel polymers and macrocycles from this compound, leading to materials with unique properties.

Click Chemistry: The terminal alkyne group is a perfect handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This could be used to attach this compound to a wide variety of molecules, including biomolecules and polymers.

Carboxylation with CO2: The catalytic carboxylation of the terminal alkyne with carbon dioxide would provide a green route to propiolic acid derivatives, which are valuable synthetic intermediates. mdpi.com

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry and automated synthesis are revolutionizing the way chemicals are produced, offering advantages in terms of safety, efficiency, and scalability. researchgate.net The integration of this compound into these platforms represents a significant area for future research.

Key aspects of this integration would include:

Continuous Flow Synthesis: Developing a continuous flow process for the synthesis of this compound would enable safer handling of potentially hazardous reagents and intermediates, as well as easier scale-up. softecks.inrsc.orgresearchgate.netrsc.org The halogenation of organic compounds, a likely step in the synthesis of this molecule, has been shown to be safer and more controllable in continuous flow systems. softecks.inrsc.orgresearchgate.netrsc.org

Automated Reaction Optimization: Automated platforms can rapidly screen a wide range of reaction conditions to identify the optimal parameters for the synthesis and subsequent reactions of this compound, accelerating research and development. soci.org

On-Demand Synthesis: Flow chemistry setups can be designed for the on-demand synthesis of this compound, which is particularly useful for producing this compound as needed for further research or as an intermediate in a multi-step synthesis. nih.gov

Library Synthesis: Automated synthesis platforms can be used to generate libraries of derivatives of this compound by reacting it with a variety of building blocks in a high-throughput manner. researchgate.netresearchgate.net

Advanced Materials Applications with Enhanced Functionality

The unique combination of a pyrimidine ring, a bromine atom, and an ethynyl (B1212043) group suggests that this compound could be a valuable building block for advanced materials with tailored functionalities.

Potential applications in materials science include:

Conjugated Polymers: The ethynyl group can be used for the synthesis of conjugated polymers (polyynes) through oxidative coupling or other polymerization reactions. acs.orgrsc.org These materials could have interesting electronic and optical properties for applications in organic electronics.

Functional Polyynes: The pyrimidine ring can be further functionalized to tune the properties of the resulting polyynes, leading to materials for applications such as sensors, molecular wires, and nonlinear optics. rsc.orgroutledge.comwikipedia.org

Metal-Organic Frameworks (MOFs): The nitrogen atoms in the pyrimidine ring and the alkyne group could act as coordination sites for metal ions, making this compound a potential linker for the synthesis of novel MOFs with applications in gas storage and catalysis.

Self-Assembled Monolayers: The terminal alkyne can be used to anchor this compound onto surfaces, forming self-assembled monolayers with specific chemical and physical properties.

Computational Design and Prediction of New Reactivity and Properties

Computational chemistry and in silico design are becoming indispensable tools in modern chemical research, enabling the prediction of molecular properties and the design of new reactions and materials. chemrxiv.orgdigitellinc.comacs.orgslideshare.netmanchester.ac.uk

For this compound, computational studies could be employed to:

Predict Reactivity: Density Functional Theory (DFT) calculations can be used to predict the reactivity of the different sites of the molecule, guiding the design of new synthetic transformations. researchgate.net

Design Novel Derivatives: Computational screening of virtual libraries of this compound derivatives can help identify candidates with desired electronic, optical, or biological properties. semanticscholar.orgresearchgate.net

Elucidate Reaction Mechanisms: Computational modeling can provide insights into the mechanisms of reactions involving this compound, aiding in the optimization of reaction conditions.

Simulate Material Properties: Molecular dynamics and other simulation techniques can be used to predict the properties of materials derived from this compound, such as the electronic band gap of polymers or the porosity of MOFs.

The table below summarizes the potential impact of computational design on the future research of this compound:

| Computational Approach | Potential Application for this compound |

| Density Functional Theory (DFT) | Prediction of reactivity, reaction mechanisms, and electronic properties. researchgate.net |

| Molecular Docking | In silico screening for potential biological activity. |

| Virtual Screening | Design of new derivatives with targeted properties. semanticscholar.orgresearchgate.net |

| Molecular Dynamics | Simulation of the behavior of materials derived from the compound. |

Q & A

Q. What are the established synthetic routes for 2-Bromo-4-ethynylpyrimidine, and what reagents/conditions are typically employed?

- Methodological Answer : The synthesis often involves bromination of a pyrimidine precursor or cross-coupling reactions. For bromination, protocols similar to those used for 2-Bromo-4-phenylpyrimidine (e.g., using N-bromosuccinimide (NBS) with FeBr₃ as a catalyst) can be adapted . For ethynyl group introduction, Sonogashira coupling with terminal alkynes under palladium catalysis (e.g., Pd(PPh₃)₄, CuI) in a mixture of THF and triethylamine is common. Reaction optimization typically requires inert atmospheres and temperatures between 60–80°C.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns and electronic environments. The bromine atom induces deshielding in adjacent protons.

- X-ray Crystallography : Tools like SHELXL and ORTEP-III refine crystal structures, resolving bond angles and halogen bonding interactions. For example, β angles in pyrimidine derivatives often range between 101–105° .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How can regioselectivity challenges during bromination of pyrimidine derivatives be systematically addressed?

- Methodological Answer : Regioselectivity is influenced by electronic and steric factors. Computational methods like density functional theory (DFT) predict reactive sites by analyzing electron density and Laplacian profiles . Experimentally, substituent-directed bromination (e.g., using bulky groups at the 4-position to block undesired sites) or transition-state stabilization via Lewis acids (e.g., FeBr₃) enhances selectivity . Kinetic studies under varying temperatures (0–25°C) further optimize yield.

Q. What strategies resolve contradictions in biological activity data for this compound analogs?

- Methodological Answer :